molecular formula C8H13NO B8475151 (2-Isocyanatoethyl)cyclopentane

(2-Isocyanatoethyl)cyclopentane

Cat. No. B8475151
M. Wt: 139.19 g/mol
InChI Key: LWTBVXMWDTZPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550257

Procedure details

The procedure is an adaptation of procedure in Org. Syn. Col. Vol. II, p 846, Col. Vol. VI, p 95. A solution of 0.65 g of 3-cyclopentylpropionyl chloride (Example 253) in 10 ml of acetone is added dropwise to a 0° C. solution of 0.46 g of sodium azide in 5 ml of water When the addition is complete, stirring is continued for 1 hour. The mixture is extracted with toluene, dried over anhydrous sodium sulfate and filtered. The toluene solution is added dropwise to 25 ml of toluene which is heated at reflux temperature. When the addition is complete, the reaction is refluxed until nitrogen evolution has ceased (ca 1 hour). The reaction is cooled and the resulting toluene solution of the corresponding isocyanate is then used as in Example 124, 119, 99, and all new examples.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Three
Quantity
0.46 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[CH:2]1([CH2:7][CH2:8]C(Cl)=O)[CH2:6][CH2:5][CH2:4][CH2:3]1.[N-:12]=[N+]=[N-].[Na+].C[C:17](C)=[O:18]>O>[CH:2]1([CH2:7][CH2:8][N:12]=[C:17]=[O:18])[CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Two
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.65 g
Type
reactant
Smiles
C1(CCCC1)CCC(=O)Cl
Name
Quantity
0.46 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The toluene solution is added dropwise to 25 ml of toluene which
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is refluxed until nitrogen evolution
CUSTOM
Type
CUSTOM
Details
(ca 1 hour)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCC1)CCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.